1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Description
1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C21H18F2N2OS and its molecular weight is 384.44. The purity is usually 95%.
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Scientific Research Applications
Analgesic Activity
One study focuses on the analgesic activity of spiro heterocycles, which includes compounds similar to the one . It was found that derivatives of 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-ene, including those with p-fluorobenzoyl modifications, exhibit significant analgesic activity in various assays. This suggests potential applications in pain management research (Cohen, Banner, & Lopresti, 1978).
Supramolecular Chemistry
Another study assessed the impact of fluorination on the supramolecular structures of cyclohexane-5-spirohydantoin derivatives. The research, involving single crystal X-ray crystallography and quantum chemical studies, revealed the formation of hydrogen-bonded structures and three-dimensional networks, highlighting the compound's potential in the field of crystal engineering and supramolecular chemistry (Simić et al., 2021).
Anticancer and Antidiabetic Properties
Research on spirothiazolidines analogs, which share a structural resemblance with the queried compound, indicated significant anticancer and antidiabetic activities. This points towards the potential application of such compounds in the development of new therapeutic agents for these diseases (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Vibrational Properties Analysis
A study on 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, closely related to the compound , analyzed their structural and conformational properties. This research, combining X-ray diffraction, vibrational spectra, and theoretical calculations, offers insights into the physical chemistry of such compounds (Saeed, Erben, Shaheen, & Flörke, 2011).
Synthesis and Biological Activity
Other studies explore the synthesis and biological activity of similar compounds, emphasizing their potential in pharmaceutical research and drug development. These include research on spirooxazolidinones, imidazolidinones, and pyrrolidinones with applications in receptor antagonism (Smith et al., 1995).
Properties
IUPAC Name |
(3-fluorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2OS/c22-16-9-7-14(8-10-16)18-20(27)25(21(24-18)11-2-1-3-12-21)19(26)15-5-4-6-17(23)13-15/h4-10,13H,1-3,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEUSADZGKEWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.